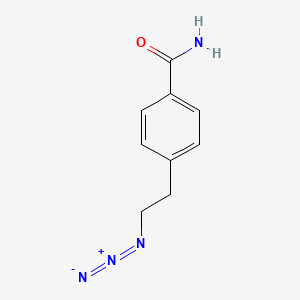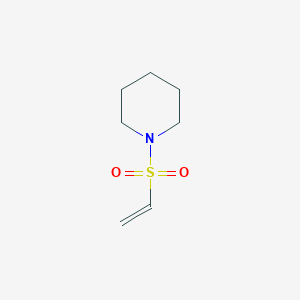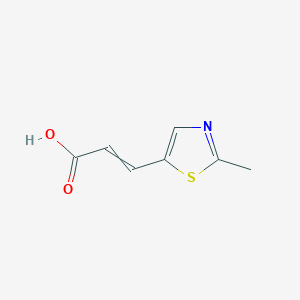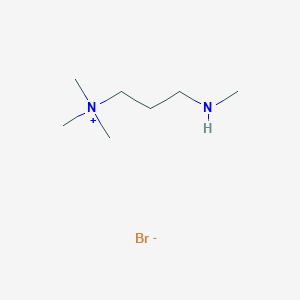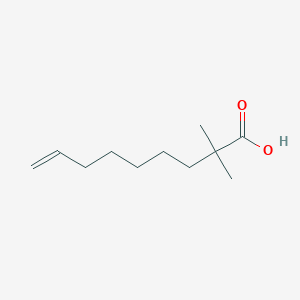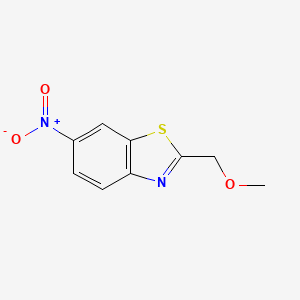![molecular formula C10H16N2O B8568458 3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
3-[(dimethylamino)methyl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-4-methoxyaniline: is an organic compound that features both an amine and a methoxy group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-4-methoxyaniline typically involves a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine (dimethylamine), and a substituted aniline (4-methoxyaniline). The reaction proceeds under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Amines from nitro groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[(dimethylamino)methyl]-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Wirkmechanismus
The mechanism of action of 3-[(dimethylamino)methyl]-4-methoxyaniline involves its interaction with various molecular targets, primarily through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 3-[(dimethylamino)methyl]-4-methoxyaniline
- 4-(Dimethylaminomethyl)-2-methoxyaniline
- 3-(Dimethylaminomethyl)-2-methoxyaniline
Comparison: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI-Schlüssel |
CCFFEYKYSKISKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
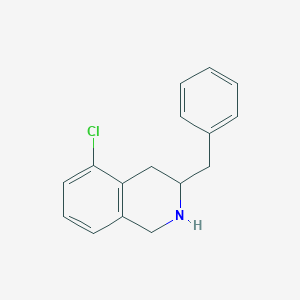


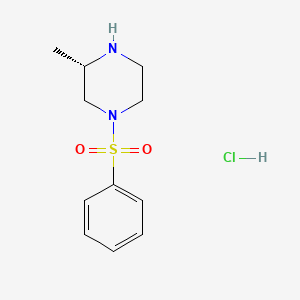
![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)
